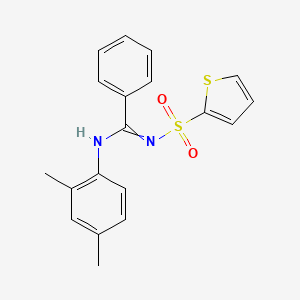

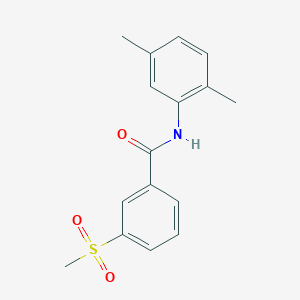

N-(2,4-dimethylphenyl)-N'-(thiophen-2-ylsulfonyl)benzimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-N'-(thiophen-2-ylsulfonyl)benzimidamide, also known as DB772, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of benzimidazole sulfonamides and has shown promising results in preclinical studies.

Scientific Research Applications

Photocyclization Studies

The synthesis and study of compounds related to N-(2,4-dimethylphenyl)-N'-(thiophen-2-ylsulfonyl)benzimidamide have been explored for their unique photochromic properties. For example, non-symmetric diarylethenes with a benzothiophene ring and thiophene groups have been synthesized to investigate the effects of substitution on absorption bands and reactivities. The study found that the position of the thiophene ring substitution significantly affects the absorption bands and the cyclization and ring-opening quantum yields, which are essential for understanding photochromic behavior and designing materials with tailored optical properties (Uchida et al., 1998).

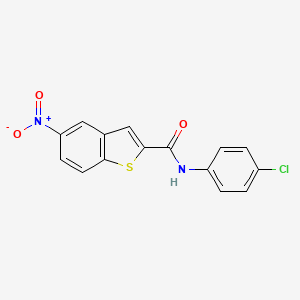

Biological Screening and Chemical Synthesis

Research into compounds with a similar structural motif to N-(2,4-dimethylphenyl)-N'-(thiophen-2-ylsulfonyl)benzimidamide includes the synthesis and biological evaluation of various derivatives. For instance, N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide have been synthesized and assessed for their biological potential. These studies provide insights into the biological activity of such compounds, laying the groundwork for future pharmaceutical applications (Aziz‐ur‐Rehman et al., 2014).

Fluorescent Probe Development

Another area of research involves the creation of fluorescent probes for detecting specific molecules. A study developed a reaction-based fluorescent probe to discriminate thiophenols over aliphatic thiols, which is crucial for environmental and biological sciences. The probe was designed using N-butyl-4-amino-1,8-naphthalimide as a fluorophore and a 2,4-dinitrobenzenesulfonamide group as a recognition unit, demonstrating the potential for these compounds in sensing applications (Wang et al., 2012).

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S2/c1-14-10-11-17(15(2)13-14)20-19(16-7-4-3-5-8-16)21-25(22,23)18-9-6-12-24-18/h3-13H,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOCTUMRZKXSIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=NS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-N'-(thiophen-2-ylsulfonyl)benzimidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Bromomethyl)-3-methyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B2421552.png)

![4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2421555.png)

![N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2421556.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2421572.png)